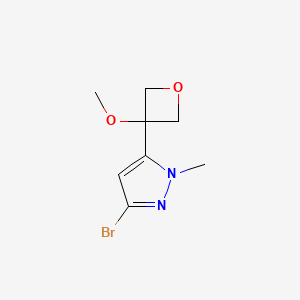
3-Bromo-5-(3-methoxyoxetan-3-yl)-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(3-methoxyoxetan-3-yl)-1-methyl-1H-pyrazole: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at position 3, a methoxyoxetane group at position 5, and a methyl group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(3-methoxyoxetan-3-yl)-1-methyl-1H-pyrazole typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Bromination: The pyrazole ring is then brominated at the 3-position using a brominating agent such as bromine or N-bromosuccinimide.
Introduction of the methoxyoxetane group: This step involves the reaction of the brominated pyrazole with a suitable oxetane derivative under specific conditions to introduce the methoxyoxetane group at the 5-position.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom at the 3-position can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methoxyoxetane group.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide in the presence of a solvent like acetic acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be formed.
Oxidation Products: Oxidation of the methoxy group can lead to the formation of aldehydes or carboxylic acids.
Coupling Products: Formation of biaryl or heteroaryl compounds through coupling reactions.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Can be used in catalytic reactions to form new carbon-carbon or carbon-heteroatom bonds.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Probes: Used in the development of probes for studying biological processes.
Industry:
Material Science:
Agrochemicals: Investigated for its potential use in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-methoxyoxetan-3-yl)-1-methyl-1H-pyrazole depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyoxetane group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-Bromo-1-methyl-1H-pyrazole: Lacks the methoxyoxetane group, making it less versatile in certain reactions.
5-(3-Methoxyoxetan-3-yl)-1-methyl-1H-pyrazole: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Properties
Molecular Formula |
C8H11BrN2O2 |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
3-bromo-5-(3-methoxyoxetan-3-yl)-1-methylpyrazole |
InChI |
InChI=1S/C8H11BrN2O2/c1-11-6(3-7(9)10-11)8(12-2)4-13-5-8/h3H,4-5H2,1-2H3 |
InChI Key |
LMFQXRGCAXUZKD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)Br)C2(COC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


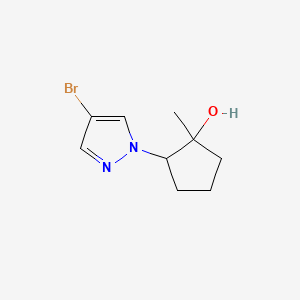
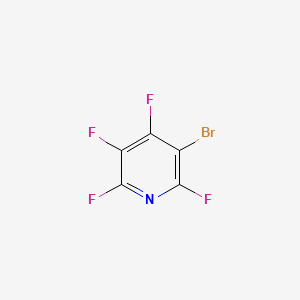

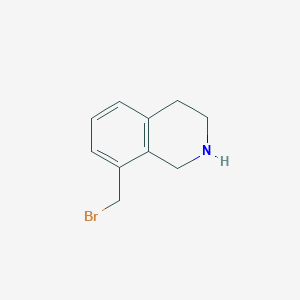
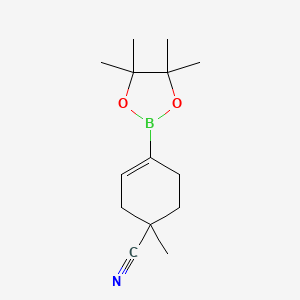
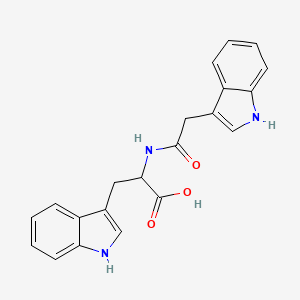

![(3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12976631.png)
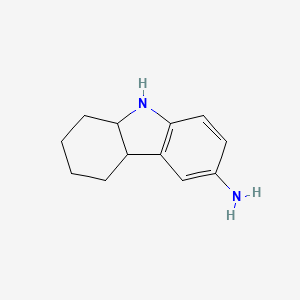
![Dimethyl [bromo(4-nitrophenyl)methylidene]propanedioate](/img/structure/B12976644.png)
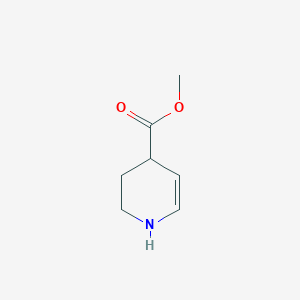
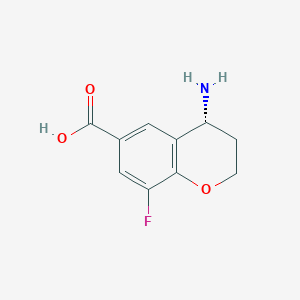
![2,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B12976657.png)
![Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde](/img/structure/B12976658.png)
